2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
This compound is a structurally complex molecule featuring an imidazole core substituted with a thioether-linked acetamide group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety.
Properties
IUPAC Name |
2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c17-14(22)7-20-11(8-21)6-18-16(20)26-9-15(23)19-10-1-2-12-13(5-10)25-4-3-24-12/h1-2,5-6,21H,3-4,7-9H2,(H2,17,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJHKZKZZHBAOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(N3CC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex molecule with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 348.4 g/mol. The structural components include an imidazole ring, a thioether group, and a dihydrobenzo[dioxin] moiety, which contribute to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3S |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 2-{[1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide |
| InChI Key | RLRLBTJNKXVIIV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
- Receptor Binding : The compound may bind to specific receptors in the body, modulating signaling pathways associated with various diseases.
- Formation of Reactive Metabolites : The thioether group can lead to the formation of reactive metabolites that may covalently bind to macromolecules, which is a mechanism observed in several pharmacologically active compounds.
Biological Activity Profile
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Nitroimidazole derivatives have demonstrated efficacy against various pathogens due to their ability to generate free radicals upon reduction in hypoxic conditions .
- Anticancer Properties : Some studies have shown that imidazole-based compounds can inhibit tumor growth by disrupting cellular metabolism and inducing apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antitumor Effects : A study on nitroimidazole derivatives revealed significant antitumor effects in vitro and in vivo models, particularly against pancreatic cancer cells when combined with standard chemotherapy agents like gemcitabine .
- Mechanistic Insights : Research has indicated that the mechanism of action involves the inhibition of key metabolic enzymes and interference with DNA replication processes in cancer cells .
- Therapeutic Potential : The compound's unique substitution pattern may enhance its binding affinity to specific targets compared to other similar compounds, suggesting potential for development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares key functional motifs with several bioactive molecules:
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) (): Both compounds contain a benzodioxole/dioxin ring and an acetamide linker.
- N-(3-chlorophenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzo[d]imidazol-2-ylthio)acetamide (6) (): This analog shares the thioether-acetamide backbone but incorporates a chlorophenyl group instead of dihydrobenzodioxin. The chlorine atom in compound 6 enhances electrophilic reactivity, whereas the dihydrobenzodioxin in the target compound may improve metabolic stability .
Pharmacokinetic and Pharmacodynamic Properties
The hydroxymethyl group on the imidazole ring in the target compound likely enhances aqueous solubility compared to compound 28 and 6, which lack polar substituents on their heterocyclic cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
